2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5OS/c1-15-11(20)8-21-13-17-16-12-18(6-7-19(12)13)10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWTZFHYKVYBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-{[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-methylacetamide, is a derivative of the 1,2,4-triazole class of compounds. Triazole compounds are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities. .
Mode of Action
Triazole compounds are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Derivatives of 1,2,4-triazole have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo compounds. These studies could provide insights into the potential ADME properties of the compound, impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide, are known to interact with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide is a derivative of the imidazo[2,1-c][1,2,4]triazole class. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a thioacetamide moiety enhances its pharmacological properties.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.4 g/mol. The unique structural features include:
- Imidazo[2,1-c][1,2,4]triazole core : Known for antifungal and antibacterial properties.
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Thioacetamide functional group : Imparts additional reactivity and interaction potential with biological targets.
Biological Activity Overview
The biological activities of compounds in the imidazo[2,1-c][1,2,4]triazole class are diverse. They exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from recent studies on the biological activity of this specific compound.
Antimicrobial Activity
Studies have indicated that derivatives of 1,2,4-triazoles exhibit potent antimicrobial effects against various pathogens. The compound's structure suggests potential interactions with microbial enzymes or receptors:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.046 to 3.11 μM against resistant strains of bacteria such as MRSA .
- Mechanism of Action : The interaction with DNA gyrase and topoisomerase IV has been highlighted as a significant mechanism for antibacterial activity .
Anticancer Activity
The anticancer potential of imidazo[2,1-c][1,2,4]triazole derivatives has been explored through various in vitro studies:
- Cytotoxicity : Compounds have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, certain derivatives showed more potent activity than standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Modifications to the phenyl groups and alkyl chains significantly influence the potency against cancer cells .
Anti-inflammatory Effects
Research indicates that triazole derivatives may also exhibit anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Some studies have reported that these compounds can inhibit the production of cytokines involved in inflammatory responses .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on Thiadiazole Derivatives :
- Pharmacological Profiling :
Data Table: Biological Activities Summary
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities primarily attributed to its ability to interact with various biological pathways.
Anticancer Activity
Compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold have shown significant anticancer properties. In vitro studies reveal that this compound demonstrates cytotoxic effects against several human cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.25 |
| U-87 (Glioblastoma) | 2.88 |
| SISO (Cervical) | 2.38 |
| RT-112 (Bladder) | 3.77 |
The mechanism of action involves inducing apoptosis in cancer cells and inhibiting critical signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Modifications to the fluorophenyl and other moieties can significantly alter potency and selectivity:
- Fluorine Substitution : Enhances lipophilicity and may improve cellular uptake.
- Isomer Variations : Different isomers exhibit varying degrees of biological activity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study on Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of this compound against various cancer models. The results indicated significant tumor reduction in xenograft models treated with the compound compared to control groups.
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The findings suggested that it could serve as a lead compound for developing new antibiotics.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound undergoes reactions typical of amides and heterocycles, including:
The thioether group may participate in redox reactions, while the amide group is susceptible to hydrolysis under acidic/basic conditions.
Characterization Techniques
Structural confirmation is achieved through:
Biological Activity and Mechanism
While specific data for this compound is limited, its class (imidazo[2,1-c] triazoles) shows anticancer potential through:
Modifications to the imidazole/triazole rings significantly influence target selectivity and potency .
Stability and Reactivity
| Property | Observation | Reference |
|---|---|---|
| Physical state | Solid at room temperature | |
| Solubility | Moderate in organic solvents (e.g., dichloromethane) | |
| Thermal stability | Requires differential scanning calorimetry (DSC) for melting point determination |
Q & A
Q. What are the key synthetic routes for preparing the compound, and what critical reaction conditions are required?
The synthesis typically involves multi-step protocols:
- Imidazo-triazole core formation : Cyclocondensation of glyoxal derivatives with amines under acidic or basic conditions, followed by triazole ring closure via Huisgen cyclization (copper-catalyzed azide-alkyne click chemistry) .
- Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate and chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical factors include strict pH control during cyclization and inert atmospheres to prevent oxidation of the thiol group .
Q. How is the molecular structure of the compound characterized using spectroscopic and crystallographic methods?
- NMR : and NMR confirm regiochemistry of the imidazo-triazole core and thioether linkage (e.g., δ 3.5–4.0 ppm for SCH protons) .
- X-ray crystallography : Resolves dihydroimidazole ring puckering and fluorophenyl orientation; hydrogen bonding between triazole N-atoms and solvent molecules is common .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 377.5) .
Q. What initial biological screening approaches are recommended to assess the compound’s activity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or acetylcholinesterase using fluorometric/colorimetric substrates (IC determination) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to cisplatin .
- Antimicrobial profiling : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Q. What are the primary chemical stability considerations for the compound under different storage and reaction conditions?
- Hydrolytic stability : The thioether bond is susceptible to oxidation; store at –20°C under argon with desiccants .
- pH sensitivity : Degrades in strong acids/bases; stable in neutral buffers (pH 6–8) during biological assays .
- Light sensitivity : Protect from UV exposure to prevent photoisomerization of the imidazole ring .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the compound while minimizing byproduct formation?
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized sulfone derivatives) and adjust reaction stoichiometry .
- Catalyst optimization : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation, reducing dimerization .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) to control for false negatives .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation in certain assays, explaining potency discrepancies .
- Structural analogs : Synthesize derivatives with modified fluorophenyl groups to isolate contributions of lipophilicity vs. electronic effects .
Q. How do structure-activity relationship (SAR) studies guide the rational design of derivatives?
- Fluorophenyl substitution : Replace 4-F with Cl or OCH to enhance π-stacking with hydrophobic enzyme pockets (e.g., 4-Cl analog shows 3x higher EGFR inhibition) .
- Methylacetamide vs. diisopropylacetamide : Bulky substituents reduce cell permeability but improve target specificity .
- Thioether vs. sulfone : Sulfone derivatives lose activity due to reduced nucleophilicity, confirming the thiol’s role in covalent binding .
Q. What computational modeling techniques predict the compound’s binding modes with therapeutic targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets; key residues (e.g., Lys745 in EGFR) form hydrogen bonds with triazole N-atoms .
- MD simulations : Reveal conformational flexibility of the dihydroimidazole ring, enabling adaptation to induced-fit binding sites .
- QSAR models : Use Hammett constants (σ) of aryl substituents to predict logP and IC trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
